(2S,2'S)-Ethambutol-d10 (1,1,1',1',2,2'-d6; ethylene-d4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S)-Ethambutol-d10 (1,1,1’,1’,2,2’-d6; ethylene-d4) is a deuterated analog of ethambutol, a medication primarily used to treat tuberculosis. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-Ethambutol-d10 typically involves the deuteration of ethambutol. This can be achieved through various methods, including:
Catalytic Exchange Reactions: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Deuteration: Using deuterated reagents such as deuterated solvents or deuterated acids/bases.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’S)-Ethambutol-d10 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,2’S)-Ethambutol-d10 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuteration.
Biology: Investigated for its potential effects on biological systems compared to non-deuterated ethambutol.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic benefits.
Industry: Used in the development of new drugs and materials with enhanced stability.
Wirkmechanismus
The mechanism of action of (2S,2’S)-Ethambutol-d10 is similar to that of ethambutol. It inhibits the synthesis of the bacterial cell wall by targeting the enzyme arabinosyl transferase. This leads to the disruption of cell wall formation and ultimately the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethambutol: The non-deuterated version of (2S,2’S)-Ethambutol-d10.
Deuterated Drugs: Other deuterated drugs such as deuterated benzene (C6D6) and deuterated chloroform (CDCl3).
Uniqueness
(2S,2’S)-Ethambutol-d10 is unique due to its deuterium content, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H24N2O2 |
---|---|
Molekulargewicht |
214.37 g/mol |
IUPAC-Name |
(2S)-1,1,2-trideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1,2-trideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2,9D,10D |
InChI-Schlüssel |
AEUTYOVWOVBAKS-BCDJFYPWSA-N |
Isomerische SMILES |
[2H][C@](CC)(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])N[C@@]([2H])(CC)C([2H])([2H])O |
Kanonische SMILES |
CCC(CO)NCCNC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.